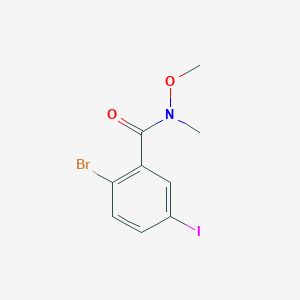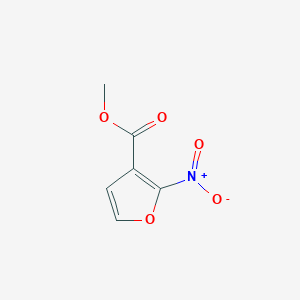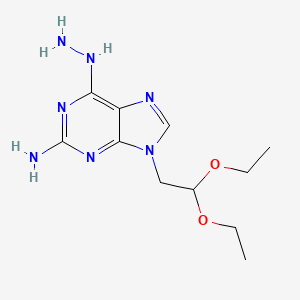![molecular formula C16H12INO2 B14766251 Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate is an organic compound with a complex structure, featuring a biphenyl core substituted with cyano, iodo, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylate group can be oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl core allows for further functionalization through coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as lithium aluminum hydride for reducing the cyano group.
Oxidizing Agents: Such as potassium permanganate for oxidizing the carboxylate group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reducing the cyano group yields an amine, while oxidation of the carboxylate group produces a carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The cyano and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, while the biphenyl core provides structural stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile (BP3T-CN): Similar biphenyl structure with different substituents.
4’-Methoxy-[1,1’-biphenyl]-4-yl (BP3T-OMe): Another biphenyl derivative with methoxy groups.
Uniqueness: Ethyl 4’-cyano-6-iodo-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both cyano and iodo groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C16H12INO2 |
|---|---|
Poids moléculaire |
377.18 g/mol |
Nom IUPAC |
ethyl 3-(4-cyanophenyl)-4-iodobenzoate |
InChI |
InChI=1S/C16H12INO2/c1-2-20-16(19)13-7-8-15(17)14(9-13)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3 |
Clé InChI |
YLWQICJPAXCJRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)I)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)



![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)

